

Technical Guide: Physicochemical Properties of 2-Amino-3,6-Dichloropyridine

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Compound of Interest

Compound Name: 3,6-Dichloropyridin-2-amine

Cat. No.: B1351871

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of aminodichloropyridines. It is important to note that specific experimental data for 2-amino-3,6-dichloropyridine (CAS 313535-01-2) is limited in publicly available literature. Therefore, this guide presents data for closely related isomers to provide a comparative context and valuable reference. The experimental protocols described are general methods applicable to the characterization of such compounds.

Introduction

2-Amino-3,6-dichloropyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. Halogenated pyridines serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their physicochemical properties is paramount for their effective use in research and development.

Physicochemical Properties

Quantitative data for 2-amino-3,6-dichloropyridine is not readily available. The following tables summarize the reported physicochemical properties of its isomers to serve as a reference.

Table 1: General and Physical Properties of Aminodichloropyridine Isomers

Property	3-Amino-2,6-dichloropyridine	2-Amino-3,5-dichloropyridine	4-Amino-2,6-dichloropyridine	2-Amino-4,6-dichloropyridine
CAS Number	62476-56-6[1]	4214-74-8[2][3]	2587-02-2[4][5]	116632-24-7
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂ [1]	C ₅ H ₄ Cl ₂ N ₂ [2][6]	C ₅ H ₄ Cl ₂ N ₂ [4][7]	C ₅ H ₄ Cl ₂ N ₂
Molecular Weight	163.00 g/mol	163.00 g/mol [2]	163.00 g/mol [7]	163.00 g/mol
Appearance	White to yellow to brown crystals or powder[1]	Light beige to grey crystalline powder or flakes[3]	Pale brown crystalline solid[7]	Yellow-brown solid
Melting Point	117.0-126.0 °C[1]	81-83 °C[2][3]	169-173 °C[4][5]	112.5 °C
Boiling Point	Not available	268.76 °C (rough estimate)[2]	336.7±37.0 °C (Predicted)[5]	287.9±35.0 °C (Predicted)
Density	Not available	1.5462 (rough estimate)[2]	1.497±0.06 g/cm ³ (Predicted) [5]	1.497±0.06 g/cm ³ (Predicted)

Table 2: Solubility and Partitioning Properties of Aminodichloropyridine Isomers

Property	3-Amino-2,6-dichloropyridine	2-Amino-3,5-dichloropyridine	4-Amino-2,6-dichloropyridine	2-Amino-4,6-dichloropyridine
Water Solubility	Not available	Insoluble[2]	Not available	Not available
Solubility in other solvents	Not available	Not available	Chloroform (Slightly), Methanol (Slightly)[5]	Not available
pKa	Not available	2.43±0.10 (Predicted)[2]	Not available	1.76±0.35 (Predicted)
logP	Not available	Not available	Not available	Not available

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general procedures and may require optimization for specific compounds.

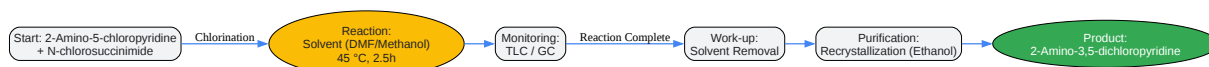
Synthesis of Aminodichloropyridines (General Approach)

A common method for the synthesis of aminodichloropyridines involves the chlorination of an aminopyridine precursor. For instance, 2-amino-3,5-dichloropyridine can be synthesized from 2-amino-5-chloropyridine.[3]

Protocol: Synthesis of 2-Amino-3,5-dichloropyridine[3]

- To a solution of 2-amino-5-chloropyridine in a suitable solvent such as a mixture of DMF and methanol, add N-chlorosuccinimide.[3]
- Heat the reaction mixture with stirring for a specified period (e.g., at 45 °C for 2.5 hours).[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

- Upon completion, remove the solvent under reduced pressure.[3]
- Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-amino-3,5-dichloropyridine.[3]



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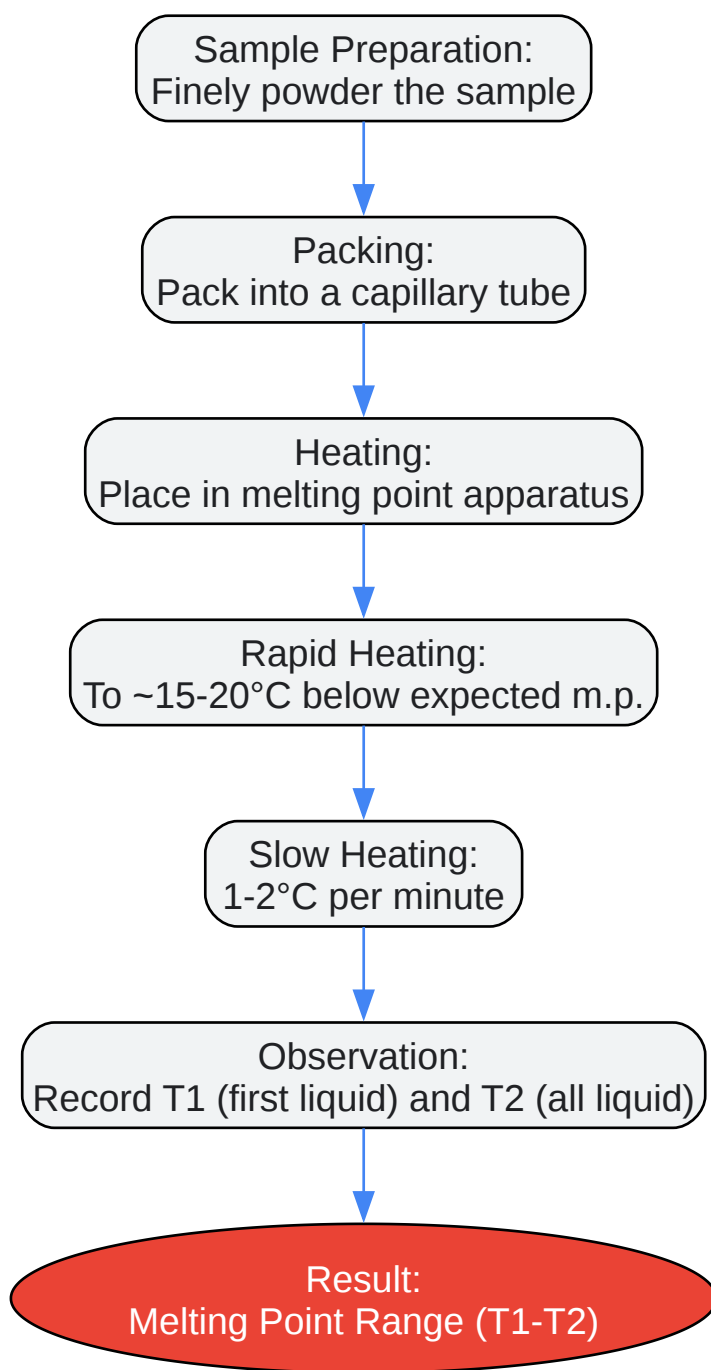
Synthesis Workflow for 2-Amino-3,5-dichloropyridine.

Determination of Melting Point

The melting point is a crucial parameter for the identification and purity assessment of a crystalline solid.

Protocol: Capillary Melting Point Determination[8][9][10][11]

- Finely powder a small amount of the dry sample.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]
- Place the capillary tube in a melting point apparatus.[9][11]
- Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to 1-2 °C per minute.[11]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).
- The melting point range is reported as T1-T2. A narrow range (0.5-2 °C) is indicative of a pure compound.



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Workflow for Melting Point Determination.

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Protocol: Qualitative Solubility Testing[12][13][14][15][16]

- Add approximately 10-20 mg of the solid compound to a test tube.
- Add 1 mL of the solvent (e.g., water, ethanol, acetone, dichloromethane, 5% HCl, 5% NaOH) in portions.
- Agitate the mixture vigorously for 1-2 minutes.
- Observe if the solid dissolves completely.
- Record the compound as soluble, partially soluble, or insoluble.
- For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[14]

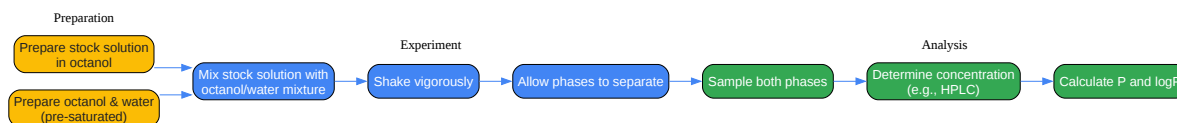
Determination of Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method[17]

- Prepare a stock solution of the compound in n-octanol.
- Prepare a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
- Add a known volume of the stock solution to the separatory funnel.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and the aqueous layers.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
- Calculate the partition coefficient, $P = [\text{concentration in octanol}] / [\text{concentration in water}]$.

- The logP is the base-10 logarithm of P.[17]



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Workflow for logP Determination via Shake-Flask Method.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

Protocol: ^1H and ^{13}C NMR Spectroscopy[18][19]

- Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[18]
- Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer. For ^{13}C NMR, proton decoupling is typically used.[19]
- Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.[18]
- Spectral Analysis:** Analyze the chemical shifts, integration (for ^1H), and coupling patterns to confirm the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

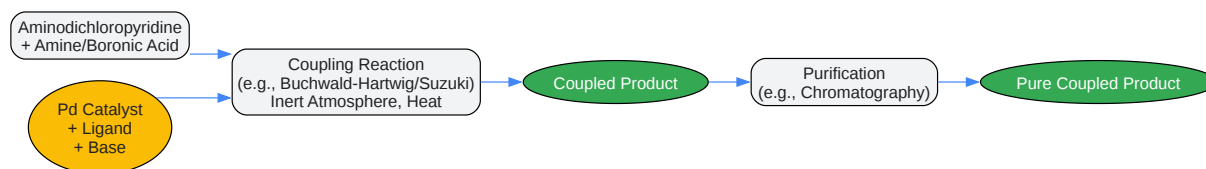
Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Signaling Pathways and Experimental Workflows

Information regarding the specific involvement of 2-amino-3,6-dichloropyridine in biological signaling pathways is not available in the current literature. However, pyridine derivatives are known to be important in medicinal chemistry and can act as scaffolds for compounds with a wide range of biological activities.^[20] For instance, aminopyridines have been investigated for the treatment of neurodegenerative disorders.^[21] The utility of aminodichloropyridines is primarily as intermediates in the synthesis of more complex, biologically active molecules.^[7]^[22]

An example of a relevant experimental workflow is the use of aminodichloropyridines in palladium-catalyzed coupling reactions to synthesize more complex molecules, which is a common strategy in drug discovery.



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General Workflow for Pd-Catalyzed Cross-Coupling Reactions.

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